Methyl 2-bromo-5-formylbenzoate
Overview
Description
“Methyl 2-bromo-5-formylbenzoate” is a chemical compound with the molecular formula C9H7BrO3 . It has a molecular weight of 243.05 .
Molecular Structure Analysis
The molecular structure of “Methyl 2-bromo-5-formylbenzoate” consists of a benzene ring substituted with a bromo group, a formyl group, and a methyl ester group .Physical And Chemical Properties Analysis
“Methyl 2-bromo-5-formylbenzoate” is a solid at room temperature . It has a density of 1.566±0.06 g/cm3 and a boiling point of 337.2±32.0 °C .Scientific Research Applications
Methyl 2-bromo-5-formylbenzoate: A Comprehensive Analysis of Scientific Research Applications
Organic Synthesis Precursor: Methyl 2-bromo-5-formylbenzoate serves as a crucial starting material for synthesizing a variety of organic compounds. It is involved in multistep reactions such as the Ugi reaction and tetrazole photoclick reaction, which are pivotal in creating complex molecular structures .
Pharmacological Synthesis: This compound is a bioactive precursor in the synthesis of compounds with diverse pharmacological activities. It has been associated with antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral properties, making it valuable in drug development .
Mechanism of Action
It’s worth noting that methyl 2-bromo-5-formylbenzoate is an organic compound and it can be used as a pharmaceutical intermediate . An intermediate is a substance produced during the reaction in a chemical synthesis, which is then used to produce the final product. In the context of drug design and development, intermediates are often used in the synthesis of active pharmaceutical ingredients (APIs).
The properties of Methyl 2-bromo-5-formylbenzoate, such as its molecular weight (243.06) and its solid physical form, could influence its behavior in a biological system . For instance, these properties could affect how the compound is absorbed, distributed, metabolized, and excreted (ADME properties), which in turn could influence its bioavailability.
Environmental factors such as temperature, pH, and the presence of other molecules could also potentially influence the action, efficacy, and stability of Methyl 2-bromo-5-formylbenzoate .
Safety and Hazards
“Methyl 2-bromo-5-formylbenzoate” is classified as a warning hazard under the GHS classification. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fumes/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .
properties
IUPAC Name |
methyl 2-bromo-5-formylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO3/c1-13-9(12)7-4-6(5-11)2-3-8(7)10/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQOANPCORUKMQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)C=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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